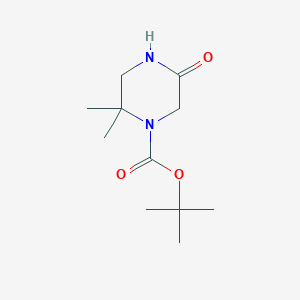

Tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate

Description

Tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate (CAS: 1269773-66-1) is a piperazine derivative featuring a tert-butyl carbamate group and a ketone substituent at the 5-position of the piperazine ring. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules due to its modifiable functional groups. Its structural rigidity and stereochemical versatility make it valuable for drug discovery pipelines.

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-7-11(13,4)5/h6-7H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHNKFYDRHHRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)CN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269773-66-1 | |

| Record name | tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate typically involves organic synthesis reactions. One common method involves the reaction of N-Boc piperazine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized piperazine derivatives .

Scientific Research Applications

Chemical Synthesis

Tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical modifications that can lead to the development of new compounds with potential therapeutic effects.

Key Applications:

- Synthesis of Pharmaceuticals: Utilized as a building block in the synthesis of drug candidates.

- Organic Chemistry Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biological Research

In biological contexts, this compound is investigated for its role in enzyme mechanisms and protein-ligand interactions. Its ability to modulate biological pathways makes it a candidate for further research in pharmacology.

Biological Mechanisms:

- Enzyme Inhibition/Activation: this compound can act as an inhibitor or activator for specific enzymes, impacting cellular processes such as metabolism and signaling.

- Cellular Effects: Studies indicate that this compound influences cell function by affecting signaling pathways and gene expression, which are critical for cell growth and differentiation.

Medicinal Chemistry

The compound is under investigation for its potential use in drug development. Its structural properties lend themselves to modifications that could enhance bioactivity or reduce side effects in therapeutic applications.

Research Focus:

- Drug Development: Investigated as a precursor for bioactive compounds with potential therapeutic uses.

- Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of derivatives derived from this compound are essential for understanding their viability as drugs.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various industrial processes.

Industrial Uses:

- Specialty Chemicals Production: Used in creating chemicals with specific properties tailored for industrial applications.

Case Study 1: Enzyme Mechanism Investigation

A study examined how this compound interacts with specific enzymes involved in metabolic pathways. The findings indicated that the compound could significantly alter enzyme activity, suggesting potential roles in metabolic regulation.

Case Study 2: Drug Development

Research focused on synthesizing novel derivatives of this compound led to the identification of compounds with enhanced efficacy against specific cancer cell lines. This highlights its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- The target compound’s moderate solubility in organic solvents aligns with its role as a synthetic intermediate. In contrast, trifluoromethyl analogs exhibit enhanced metabolic stability , making them suitable for drug development .

- Compound 41a’s anti-schistosomal activity highlights the pharmacological relevance of structurally complex piperazine derivatives .

Research Findings and Trends

- Crystallographic Data: The phosphorane analog (C₂₆H₄₇N₂P) was characterized via SHELX programs, revealing a monoclinic crystal system (space group P2₁/c) with anisotropic displacement parameters . Similar studies for the target compound are absent in the evidence.

Biological Activity

Tert-butyl 2,2-dimethyl-5-oxopiperazine-1-carboxylate (TBDMOPC) is an organic compound with significant potential in various biological applications. Its structure, featuring a piperazine ring, contributes to its diverse pharmacological activities. This article delves into the biological activity of TBDMOPC, discussing its mechanisms, applications, and relevant case studies.

- Molecular Formula : C11H20N2O3

- Molecular Weight : 228.29 g/mol

- Structure : TBDMOPC contains a tert-butyl group and a carboxylate functional group, which enhance its solubility and reactivity in biological systems.

TBDMOPC exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. It acts as a ligand, modulating the activity of these targets:

- Enzyme Inhibition : TBDMOPC has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors, influencing signal transduction pathways that affect cellular responses.

Biological Activities

Research has identified several biological activities associated with TBDMOPC:

- Antimicrobial Activity : TBDMOPC derivatives have demonstrated antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies indicate that TBDMOPC may inhibit tumor growth in various cancer cell lines.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study investigated the effects of TBDMOPC on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The IC50 value was determined to be approximately 20 ± 5 µM, indicating effective inhibition at relatively low concentrations . -

Neuroprotection :

In another study focusing on neurodegenerative diseases, TBDMOPC was shown to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests its potential utility in treating conditions such as Alzheimer's disease.

Applications in Drug Development

TBDMOPC serves as a versatile building block for synthesizing various bioactive compounds:

- Synthesis of Piperazine Derivatives : It can be used to create derivatives that exhibit enhanced biological activities.

- Prodrug Development : Its structure allows for modifications that could lead to prodrugs with improved pharmacokinetic properties.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and reaction rates .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during sensitive steps like Boc protection .

Which analytical techniques are most reliable for characterizing this compound, and how are data interpreted?

Q. Basic

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 229.15 for C₁₁H₂₀N₂O₃) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced

Discrepancies in NMR or MS data may arise from stereochemical variations, solvent effects, or impurities. Mitigation strategies include:

- Cross-validation : Compare data across multiple techniques (e.g., 2D NMR for stereochemistry, X-ray crystallography for absolute configuration) .

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and verify experimental results .

- Sample recrystallization : Purify the compound using solvent systems like ethyl acetate/hexanes to eliminate impurities affecting spectral clarity .

What computational methods are used to predict the reactivity and conformational stability of this compound?

Q. Advanced

- Molecular Dynamics (MD) simulations : Analyze solvent-accessible surface areas (SASA) to predict reactive sites (e.g., oxo-group nucleophilicity) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity and redox potential .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

How does the stereochemistry of the piperazine ring influence the compound’s pharmacological potential?

Advanced

The axial/equatorial orientation of substituents affects binding affinity and metabolic stability:

- Steric effects : The tert-butyl group shields the piperazine ring from enzymatic degradation, enhancing bioavailability .

- Hydrogen bonding : The oxo-group participates in interactions with active sites (e.g., kinase inhibitors), which can be sterically modulated by dimethyl groups .

- Structure-Activity Relationship (SAR) studies : Systematic substitution at the 2,2-dimethyl and 5-oxo positions optimizes target selectivity .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- GHS classification : Acute oral toxicity (Category 4, H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis .

What role does this compound play in high-throughput crystallography studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.